molecular formula C5H13NO2 B2470747 3-Amino-2-methoxy-2-methylpropan-1-ol CAS No. 1909337-09-2

3-Amino-2-methoxy-2-methylpropan-1-ol

Cat. No.: B2470747
CAS No.: 1909337-09-2
M. Wt: 119.164
InChI Key: IKXDRLABEDWKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-methoxy-2-methylpropan-1-ol” is a chemical compound with the CAS Number: 2230802-49-8 . It has a molecular weight of 133.19 . The IUPAC name for this compound is 3-amino-2-(methoxymethyl)-2-methylpropan-1-ol . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned in the description, “this compound” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of derivatives related to 3-amino-2-methoxy-2-methylpropan-1-ol is pivotal in asymmetric synthesis, as evidenced in the production of (S)-dapoxetine. Candida antarctica lipase A (CAL-A) is identified as an effective biocatalyst for such processes, emphasizing the compound's utility in chiral chemistry and pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimalarial Activity

Research involving structurally similar 2-amino-3-arylpropan-1-ols has demonstrated moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in antimalarial drug development. This highlights the compound's significance in medicinal chemistry and tropical disease research (D’hooghe et al., 2011).

Biofuel Production

Studies on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, indicate the relevance of compounds like this compound in renewable energy research. The focus on engineering enzymes for efficient biofuel synthesis underscores its importance in sustainable energy solutions (Bastian et al., 2011).

Catalytic Amination

The amination of related alcohols, like 1-methoxy-2-propanol, over nickel-on-silica catalysts has been explored, signifying the compound's role in chemical synthesis and industrial catalysis. Such studies demonstrate its applicability in producing amines for various industrial applications (Bassili & Baiker, 1990).

Oligonucleotide Synthesis

Research on oligonucleotides containing primary amino groups at the 5'-terminus, where 3-aminopropan(1)ol derivatives are used, reveals the significance of compounds like this compound in molecular biology and genetic engineering (Connolly, 1987).

Viscosity Studies

Studies on the viscosities of aqueous solutions of similar compounds, such as 2-amino-2-methylpropan-1-ol, provide insights into its physical properties, which are crucial in chemical engineering and formulation sciences (Chenlo et al., 2002).

Safety and Hazards

The safety information for “3-Amino-2-methoxy-2-methylpropan-1-ol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

Properties

IUPAC Name

3-amino-2-methoxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(3-6,4-7)8-2/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXDRLABEDWKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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